molecular formula C15H24 B1264184 (1S,6S)-alpha-himachalene

(1S,6S)-alpha-himachalene

Cat. No.: B1264184
M. Wt: 204.35 g/mol
InChI Key: ZJSIKVDEOWWVEH-KGLIPLIRSA-N
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Description

Contextualization within Sesquiterpenoid Chemistry

(1S,6S)-alpha-Himachalene belongs to the extensive class of sesquiterpenoids, which are a subgroup of terpenes with a 15-carbon skeleton. smolecule.com These compounds are biosynthesized in plants from three isoprene (B109036) units. Sesquiterpenoids are known for their structural diversity, which includes acyclic, monocyclic, bicyclic, and tricyclic frameworks. mdpi.com

Specifically, this compound is a member of the himachalane (B1243107) and lippifoliane sesquiterpenoids. foodb.cahmdb.cafoodb.ca The himachalane skeleton is a bicyclic system that is a characteristic feature of compounds isolated from the essential oils of various plants, most notably from the Himalayan cedar (Cedrus deodara). smolecule.com Other himachalene isomers, such as β-himachalene and γ-himachalene, are also found in these essential oils. arkat-usa.orgmdpi.com The unique bicyclic structure of himachalenes, including this compound, makes them interesting targets for chemical synthesis and modification. arkat-usa.org

Stereochemical Relationships and Enantiomeric Forms

Stereochemistry plays a crucial role in defining the properties and biological activity of molecules. This compound is a specific stereoisomer of alpha-himachalene (B1203509), with the "(1S,6S)" designation indicating the spatial arrangement of substituents at the chiral centers.

It is important to distinguish between the different stereoisomers of alpha-himachalene. This compound is a trans-alpha-himachalene. nih.gov It is the enantiomer of (1R,6R)-alpha-himachalene. nih.govebi.ac.uk Enantiomers are non-superimposable mirror images of each other.

Another related stereoisomer is (1R,6S)-alpha-himachalene, which is a cis-alpha-himachalene. evitachem.com This compound is the enantiomer of (1S,6R)-alpha-himachalene. evitachem.comebi.ac.uk The cis and trans designation refers to the relative orientation of the substituents on the fused ring system.

The various stereoisomers of alpha-himachalene can exhibit different biological activities and have been the subject of stereoselective synthesis efforts. arkat-usa.org

Below is a table summarizing the key stereoisomers of alpha-himachalene and their relationships.

Compound NameStereochemical DescriptorRelationship to this compound
This compoundtrans-
(1R,6R)-alpha-HimachalenetransEnantiomer nih.govebi.ac.uk
(1R,6S)-alpha-HimachalenecisDiastereomer evitachem.com
(1S,6R)-alpha-HimachalenecisDiastereomer / Enantiomer of (1R,6S)-alpha-himachalene evitachem.comebi.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4aS,9aS)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene

InChI

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14+/m1/s1

InChI Key

ZJSIKVDEOWWVEH-KGLIPLIRSA-N

Isomeric SMILES

CC1=C[C@H]2[C@H](CC1)C(=C)CCCC2(C)C

Canonical SMILES

CC1=CC2C(CC1)C(=C)CCCC2(C)C

Origin of Product

United States

Natural Occurrence and Biosynthesis of 1s,6s Alpha Himachalene

Distribution in Plant Species and Genera

(1S,6S)-alpha-Himachalene is a notable constituent of the essential oils of numerous plants. Its presence varies significantly in concentration depending on the species, geographical location, and the specific part of the plant.

Coniferous Sources

The essential oils of several coniferous species are particularly rich in himachalene isomers, including this compound.

Cedrus atlantica (Atlas Cedar): The wood of the Atlas cedar is a well-documented source of alpha-himachalene (B1203509). landema.comresearchgate.netnih.gov Studies on the chemical composition of its essential oil consistently report alpha-himachalene as a major component, alongside beta- and gamma-himachalene. researchgate.netnih.govresearchgate.net The relative percentage of α-himachalene can vary, with some analyses showing it to be a predominant compound. researchgate.net For instance, one study on Cedrus atlantica from Corsica identified α-himachalene content up to 10.9%. nih.gov Another analysis of Moroccan Atlas cedarwood oil reported α-himachalene concentrations ranging from 7.4% to 16.4%. researchgate.net

Pinus species (Pines): Various pine species are known to produce alpha-himachalene, contributing to their characteristic aroma and defense mechanisms. While alpha-pinene (B124742) is often the most abundant terpene, himachalenes are also significant constituents of their essential oils. smolecule.com

Abies alba (Silver Fir): The fir tree Abies alba is another coniferous source of himachalene isomers. nih.govresearchgate.net Interestingly, research has highlighted the presence of enantiomers of himachalene hydrocarbons in Abies alba that are also found in certain insects. nih.govresearchgate.net

Table 1: Occurrence of alpha-Himachalene in Select Coniferous Species

SpeciesPlant PartMajor Compounds IdentifiedReference
Cedrus atlanticaWoodα-himachalene, β-himachalene, γ-himachalene, (E)-α-atlantone researchgate.netnih.gov
Cedrus deodaraWoodβ-himachalene, α-himachalene, γ-himachalene researchgate.netsmolecule.comresearchgate.net
Abies albaNeedles(-)-alpha-Himachalene (B1249199) scent.vn

Other Botanical Sources

Beyond conifers, this compound has been identified in a variety of other plant families.

Malus domestica (Apple): While not a primary component, traces of alpha-himachalene have been detected in the volatile profiles of apples, contributing to their complex aroma.

Capsicum annuum (Bell Pepper): This species is another example of a plant where alpha-himachalene is present in its essential oil. plantaedb.com

Artemisia xerophytica : This species of wormwood, found in desert and semi-desert regions, contains alpha-himachalene in its essential oil. plantaedb.comefloras.org

Alpinia chinensis (Chinese Ginger): The leaf oil of this plant is reported to contain alpha-himachalene. wikidata.org

Tagetes patula (French Marigold): The essential oil of this common garden plant also includes alpha-himachalene among its constituents.

Neohyptis paniculata : This plant species is another botanical source of alpha-himachalene.

Table 2: Additional Botanical Sources of alpha-Himachalene

SpeciesFamilyReference
Capsicum annuumSolanaceae plantaedb.com
Artemisia xerophyticaAsteraceae wikidata.org
Alpinia chinensisZingiberaceae wikidata.org
Hypericum perforatumHypericaceae plantaedb.com
Cedrela odorataMeliaceae plantaedb.com

Occurrence in Insect Systems

A fascinating aspect of this compound's natural occurrence is its role as a semiochemical, particularly as a pheromone, in certain insect species.

Male-Produced Pheromones in Flea Beetles

Research has identified himachalene-type sesquiterpenes as key components of male-produced aggregation pheromones in several species of flea beetles.

Phyllotreta spp. : Males of various Phyllotreta species, which are significant pests of cruciferous crops, produce a blend of sesquiterpenes to attract both males and females. nih.govresearchgate.net This blend often includes himachalene isomers. nih.govusda.gov For example, in Phyllotreta cruciferae and Phyllotreta striolata, a specific himachalene derivative, (6R,7S)-himachala-9,11-diene, is a major component of the aggregation pheromone. researchgate.netpnas.org Studies have also identified (+)-trans-alpha-himachalene as a male-specific compound in P. cruciferae. nih.govusda.gov

Aphthona flava : Similar to Phyllotreta, males of the flea beetle Aphthona flava produce a blend of sesquiterpenes, with (+)-trans-alpha-himachalene being one of the identified male-specific compounds. nih.govresearchgate.netusda.gov Interestingly, the blend of compounds in Aphthona flava is very similar to that found in Phyllotreta cruciferae. nih.govusda.gov

Putative Biosynthetic Pathways

The biosynthesis of this compound, like other sesquiterpenes, follows the isoprenoid pathway. The formation of the diverse carbon skeletons of terpenes is a result of the catalytic activity of specific enzymes.

Enzyme-Mediated Synthesis

Isoprenyl Diphosphate (B83284) Synthases (IDS): The biosynthesis of all terpenes begins with the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). uliege.beresearchgate.net Isoprenyl diphosphate synthases (IDS), also known as prenyltransferases, catalyze the sequential condensation of IPP with an allylic diphosphate to produce linear isoprenyl diphosphate precursors of varying chain lengths. uliege.beresearchgate.netnih.gov For sesquiterpenes like alpha-himachalene, the C15 precursor, farnesyl diphosphate (FPP), is synthesized by farnesyl diphosphate synthase (FPPS). researchgate.net

Terpene Synthases (TPS): The immense structural diversity of terpenes is generated by the action of terpene synthases (TPSs). pnas.orgnih.gov These enzymes utilize the isoprenyl diphosphate precursors, such as FPP, and through a series of complex carbocation-driven cyclization and rearrangement reactions, produce the final terpene skeletons. pnas.orgbeilstein-journals.org In the case of this compound, a specific terpene synthase is responsible for the cyclization of FPP to form the characteristic himachalene framework with the correct stereochemistry. pnas.org

In an interesting evolutionary twist, research on the flea beetle Phyllotreta striolata revealed a novel family of terpene synthases that evolved from trans-isoprenyl diphosphate synthases. pnas.orgnih.gov One of these enzymes, PsTPS1, was shown to convert (Z,E)-farnesyl diphosphate into a mixture of sesquiterpenes, including trans-α-himachalene, which is a component of the male-produced aggregation pheromone. pnas.org This discovery was significant as it was the first identification of a sesquiterpene synthase in an insect. pnas.org

Table 3: Enzymes Involved in this compound Biosynthesis

Enzyme ClassPrecursor(s)Product(s)FunctionReference
Isoprenyl Diphosphate Synthase (IDS)IPP, DMAPPGPP, FPP, GGPPSynthesis of linear isoprenoid precursors uliege.beresearchgate.netnih.gov
Terpene Synthase (TPS)Farnesyl Diphosphate (FPP)This compound and other sesquiterpenesCyclization of FPP to form the terpene skeleton pnas.orgnih.govbeilstein-journals.org

Precursor Utilization (e.g., Farnesyl Pyrophosphate)

The direct precursor for the synthesis of all sesquiterpenes is Farnesyl Pyrophosphate (FPP). scispace.comwikipedia.org FPP is a 15-carbon isoprenoid molecule that serves as a critical branching point in metabolism, leading to the formation of thousands of compounds, including sterols, carotenoids, and sesquiterpenoids. wikipedia.orghmdb.ca

The formation of FPP itself is a multi-step process. It begins with the synthesis of five-carbon isoprene (B109036) units, Isopentenyl Pyrophosphate (IPP) and its isomer Dimethylallyl Pyrophosphate (DMAPP). Farnesyl Pyrophosphate Synthase (FPS), a key enzyme, then catalyzes the sequential condensation of two IPP units with one DMAPP unit to create the 15-carbon chain of FPP. wikipedia.orgrothamsted.ac.uk

Once formed, FPP is utilized by a class of enzymes known as sesquiterpene synthases. These enzymes are responsible for the complex cyclization of the linear FPP molecule into the diverse and often intricate ring structures of sesquiterpenes. smolecule.com The formation of the specific himachalene skeleton from FPP involves a series of intramolecular carbocation rearrangements, including hydride shifts and methyl migrations, catalyzed by a specific himachalene synthase. smolecule.com The precise stereochemistry of the final product, resulting in this compound, is strictly controlled by the unique three-dimensional structure of the enzyme's active site, which guides the folding and cyclization of the FPP substrate. smolecule.com

The table below outlines the key molecules involved in the biosynthetic pathway leading to this compound.

MoleculeChemical FormulaRole in Pathway
Isopentenyl Pyrophosphate (IPP)C₅H₁₂O₇P₂Five-carbon building block
Dimethylallyl Pyrophosphate (DMAPP)C₅H₁₂O₇P₂Isomeric five-carbon building block
Farnesyl Pyrophosphate (FPP)C₁₅H₂₈O₇P₂15-carbon universal precursor to all sesquiterpenes
This compoundC₁₅H₂₄Final sesquiterpene product
This table is based on data from multiple sources. wikipedia.orgrothamsted.ac.uk

Advanced Isolation and Extraction Methodologies for 1s,6s Alpha Himachalene

Optimized Natural Extraction Techniques

The initial step in isolating (1S,6S)-alpha-himachalene involves its extraction from plant biomass. The choice and optimization of the extraction method are paramount to maximizing yield and preserving the compound's integrity.

Steam distillation and hydrodistillation are the most conventional and widely employed methods for extracting essential oils rich in sesquiterpenes. isca.medutch-essentials.com In steam distillation, pressurized steam is passed through the plant material, rupturing the oil-bearing structures and releasing the volatile compounds. customprocessingservices.com Hydrodistillation is a variation where the plant material is boiled in water to achieve the same effect. doc-developpement-durable.org The efficiency of these methods is highly dependent on several critical parameters that must be carefully controlled to optimize the yield of alpha-himachalene (B1203509).

Plant Material Preparation: The physical state of the plant material significantly impacts extraction efficiency. Pre-processing techniques like drying and grinding can enhance yields by increasing the surface area available for steam interaction, which facilitates the release of volatile compounds. trieftaaromanusantara.com

Temperature and Distillation Time: The temperature in steam distillation is typically maintained at the boiling point of water (100°C at standard pressure). The duration of the distillation process is a critical factor; insufficient time leads to incomplete extraction, while excessive time can lead to the degradation of heat-sensitive compounds and increased energy consumption. trieftaaromanusantara.commdpi.com Optimal distillation times can range from 3 to 8 hours, depending on the specific plant material and equipment. mdpi.com

Water-to-Plant Ratios: In hydrodistillation, the ratio of water to plant material affects heat and mass transfer. mdpi.com A proper ratio ensures that the plant material is sufficiently submerged and that steam can be generated consistently throughout the process. Optimization of this parameter is crucial for maximizing extraction efficiency. psecommunity.org

Table 1: Optimized Parameters for Distillation Techniques
ParameterTypical Range/ConditionRationale for Optimization
Plant Material PreparationGrinding to increase surface areaEnhances steam penetration and release of volatile oils. trieftaaromanusantara.com
Distillation Time3 - 8 hoursBalances yield maximization with preventing thermal degradation of compounds. mdpi.com
Temperature~100°C (at atm. pressure)Sufficient to vaporize volatile oils along with water. doc-developpement-durable.org
Water-to-Plant Ratio (HD)10:1 (mL/g) has been shown to be efficientEnsures efficient heat and mass transfer during the extraction process. psecommunity.org

Supercritical fluid extraction (SFE) is a modern, green technology that utilizes a supercritical fluid—most commonly carbon dioxide (CO2)—as the solvent. ajgreenchem.com A substance becomes supercritical when it is heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. ajgreenchem.com Supercritical CO2 is particularly effective for extracting non-polar to moderately polar compounds like sesquiterpenes. ajgreenchem.com This method is advantageous as it uses a non-toxic, non-flammable, and environmentally benign solvent that can be easily removed from the final product, leaving no residue. isca.mecustomprocessingservices.com

The key parameters influencing SFE efficiency include pressure, temperature, and the use of co-solvents. The solvating power of supercritical CO2 can be "tuned" by adjusting pressure and temperature, allowing for selective extraction. phasex4scf.com For compounds that have limited solubility in non-polar supercritical CO2, the addition of a polar co-solvent, such as ethanol, can significantly enhance the extraction yield. nih.govscispace.com

Table 2: Typical Parameters for Supercritical CO2 Extraction
ParameterTypical RangeEffect on Extraction
Pressure100 - 400 barIncreases the density and solvating power of CO2, enhancing yield. ajgreenchem.comscispace.com
Temperature40 - 70°CAffects both solvent density and solute vapor pressure; optimization is crucial. scispace.com
Co-solventEthanol (e.g., 10%)Increases the polarity of the supercritical fluid, improving the extraction of moderately polar compounds. nih.govscispace.com
CO2 Flow Rate0.2 - 0.4 m³/hImpacts the kinetics of the extraction process. scispace.com

Chromatographic Purification Strategies

Following initial extraction, the resulting essential oil is a complex mixture containing alpha-himachalene along with its isomers (beta- and gamma-himachalene) and other terpenoids. Therefore, chromatographic techniques are essential for the isolation and purification of the target compound.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating pure compounds from a mixture in sufficient quantities for further use. lcms.cz To separate enantiomers like this compound from its (1R,6R) counterpart, chiral HPLC is required. unife.it This is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving sesquiterpene enantiomers. nih.gov The choice of the mobile phase, typically a mixture of solvents like n-hexane and an alcohol modifier, is optimized to achieve the best resolution. nih.gov The successful development of a preparative chiral HPLC method allows for the isolation of this compound with high enantiomeric purity. mdpi.com

Before proceeding to high-cost, high-resolution techniques like preparative HPLC, the crude essential oil is often first fractionated using silica (B1680970) gel column chromatography. fractioncollector.info Silica gel acts as the stationary phase, a polar adsorbent that separates compounds based on their polarity. teledynelabs.com

In this process, the extract is loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Non-polar compounds have a lower affinity for the polar silica gel and elute first, while more polar compounds are retained longer. cup.edu.cn By gradually increasing the polarity of the mobile phase (gradient elution), different fractions containing compounds of similar polarity can be collected sequentially. fractioncollector.info This step is crucial for separating the himachalene isomers from more polar or less polar terpenoids, thereby simplifying the mixture for subsequent fine purification by HPLC. cup.edu.cn

Environmental Considerations in Extraction Processes

The extraction of natural compounds like this compound is not without environmental impact. Traditional methods such as steam distillation are energy-intensive and consume large volumes of water. doc-developpement-durable.org Chromatographic techniques, particularly at an industrial scale, can generate significant amounts of solvent waste, which requires careful and often costly disposal. pbl.nl

Furthermore, the sourcing of the plant material itself is a major consideration. The increasing demand for essential oils can lead to the overharvesting of wild plant populations, such as Cedrus deodara, potentially threatening biodiversity and causing ecosystem disruption. pbl.nl

There is a growing emphasis on developing and adopting more sustainable extraction practices. Supercritical fluid extraction using CO2 is considered a "green" alternative because CO2 is non-toxic, recyclable, and generally recognized as safe. ajgreenchem.com Efforts in green chemistry also focus on reducing solvent use in chromatography and developing recycling protocols. Sustainable harvesting practices and cultivation of raw materials are essential to ensure the long-term availability of these natural resources without compromising environmental integrity.

Chemical Synthesis and Structural Modification of 1s,6s Alpha Himachalene and Its Analogs

Total Synthesis Approaches to Himachalene Sesquiterpenes

The total synthesis of himachalenes has been approached from two main directions: enantioselective routes starting from readily available chiral natural products and de novo strategies that build the carbon skeleton from simple achiral precursors.

The use of naturally occurring chiral molecules as starting materials, often referred to as the "chiral pool" approach, offers an efficient pathway to enantiomerically pure target molecules.

An enantiospecific total synthesis of (+)-trans-α-himachalene has been successfully accomplished starting from the readily available monoterpene, (R)-carvone. researchgate.net This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. The synthesis involves a sequence of reactions, including alkylations and an acid-catalyzed cyclization, to construct the bicyclic core of the himachalene skeleton. researchgate.net

Similarly, the enantioselective synthesis of both enantiomers of ar-himachalene has been achieved using enantiomerically pure citronellal. researchgate.net This synthesis highlights the versatility of chiral pool precursors in accessing different stereoisomers of a target molecule. Key transformations in this route include Sharpless asymmetric dihydroxylation for the induction of chirality at a benzylic carbon and a ring expansion strategy to form the seven-membered ring characteristic of the himachalene framework. researchgate.net

Table 1: Key Chiral Pool Precursors in Himachalene Synthesis

Chiral PrecursorTarget Himachalene DerivativeKey Synthetic Transformations
(R)-carvone(+)-trans-α-himachaleneAlkylation, Acid-catalyzed cyclization
Citronellalar-himachaleneSharpless asymmetric dihydroxylation, Ring expansion

De novo syntheses build the molecular framework from the ground up, offering flexibility in molecular design but often requiring more steps and careful control of stereochemistry.

The Ireland-Claisen rearrangement , a powerful carbon-carbon bond-forming reaction, has been a key step in the synthesis of various complex natural products. wikipedia.orgchem-station.comnrochemistry.com This researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic ester silyl (B83357) ketene (B1206846) acetal (B89532) proceeds through a chair-like transition state, allowing for predictable stereochemical outcomes. chem-station.comnih.gov While a complete de novo synthesis of (1S,6S)-alpha-himachalene centered on this reaction is not extensively detailed in the provided results, its application in constructing key fragments of sesquiterpenes with high stereocontrol is well-established. nih.gov

The Corey oxidative cyclization is another significant strategy in terpene synthesis. baranlab.org This method allows for the construction of cyclic systems through the oxidation of polyenes, mimicking biosynthetic pathways. researchgate.net This approach is particularly useful for creating the intricate ring systems found in sesquiterpenes.

The Wittig olefination is a widely used method for the formation of carbon-carbon double bonds from aldehydes or ketones and phosphonium (B103445) ylides. total-synthesis.comwikipedia.orgorganic-chemistry.org This reaction has been instrumental in the total synthesis of numerous natural products. researchgate.netsci-hub.se In the context of himachalene synthesis, the Wittig reaction can be employed to introduce specific double bonds at desired positions within the carbon skeleton, a crucial step in assembling the final structure of α-himachalene. nih.gov For instance, a Wittig reaction could be used to form the exocyclic double bond characteristic of β-himachalene, which can then be isomerized to the endocyclic double bond of α-himachalene.

Table 2: Key De Novo Synthetic Reactions in Sesquiterpene Synthesis

ReactionDescriptionApplication in Synthesis
Ireland-Claisen Rearrangement researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic ester to form a γ,δ-unsaturated carboxylic acid. wikipedia.orgnrochemistry.comStereocontrolled formation of carbon-carbon bonds. chem-station.comnih.gov
Corey Oxidative CyclizationFormation of cyclic structures via the oxidation of polyenes. baranlab.orgConstruction of the carbocyclic core of terpenes. researchgate.net
Wittig OlefinationReaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. total-synthesis.comwikipedia.orgIntroduction of carbon-carbon double bonds. researchgate.netsci-hub.se

Intramolecular reactions, where the reacting partners are part of the same molecule, are highly efficient in constructing complex cyclic systems.

A successful synthesis of α- and β-himachalene has been achieved utilizing an intramolecular Diels-Alder reaction as the key step. tandfonline.com This approach involves the cyclization of an acyclic triene to form the bicyclic olefin core in a single step. tandfonline.com The intramolecular nature of this [4+2] cycloaddition provides a high degree of control over the stereochemistry of the newly formed ring system. organic-chemistry.orgmasterorganicchemistry.comrsc.org This strategy has also been applied in an intermolecular fashion, where the Diels-Alder addition of a dienone ester to isoprene (B109036) serves as a crucial step in the total synthesis of α- and β-himachalene. cdnsciencepub.com

Semi-Synthetic Transformations of Natural Himachalenes

The availability of himachalenes from natural sources provides a convenient starting point for the synthesis of new derivatives.

The essential oil of the Atlas cedar, Cedrus atlantica, is a rich source of sesquiterpenoid hydrocarbons, with α-, β-, and γ-himachalene often comprising a significant portion of the oil. mdpi.comresearchgate.net This natural abundance makes these compounds attractive starting materials for semi-synthetic modifications.

A variety of derivatives have been prepared from the himachalene mixture obtained from Cedrus atlantica oil. For example, the hemisynthesis of trans-himachalol, a stereoisomer of the naturally occurring cis-himachalol, has been accomplished in five steps from a mixture of himachalenes. nih.govafricaresearchconnects.com Additionally, novel halogenated nitro-arylhimachalene derivatives have been synthesized from arylhimachalene, which can be readily obtained by the aromatization of the himachalene mixture from the essential oil. mdpi.com

Mechanistic Studies of Derivatization Reactions

Understanding the reaction mechanisms involved in the derivatization of himachalenes is crucial for predicting and controlling the outcomes of these transformations.

Density Functional Theory (DFT) calculations have been extensively used to study the reactivity and mechanism of reactions involving himachalenes. researchgate.net For instance, DFT studies on the cycloaddition of carbenes to β-himachalene have provided insights into the chemo- and regioselectivity of these reactions. These computational studies help to elucidate the electronic structure of the himachalene molecule and identify the most reactive sites for electrophilic attack. researchgate.netresearchgate.net

Mechanistic investigations into the electrophilic substitution reactions of arylhimachalene have also been conducted using DFT. researchgate.net These studies have explored the regioselectivity of reactions such as acylation, providing a theoretical framework for understanding the observed product distributions. researchgate.net The insights gained from these mechanistic studies are invaluable for the rational design of new synthetic routes to novel himachalene derivatives.

Epoxidation Reactions and Selectivity

Epoxidation of the double bonds in himachalene isomers is a key transformation for introducing an oxygenated functional group. The reaction of α- and γ-trans-himachalene with meta-Chloroperoxybenzoic acid (m-CPBA) has been studied to understand the chemo- and stereoselectivity of this process. medjchem.com The epoxidation occurs stereospecifically, meaning the configuration of the original alkene is retained in the epoxide product. masterorganicchemistry.com

Theoretical studies using Density Functional Theory (DFT) indicate that the reaction proceeds with high selectivity. medjchem.com The m-CPBA molecule acts as an electrophile, preferentially attacking the more substituted, electron-rich double bond within the himachalene structure. medjchem.com This reaction typically results in the formation of two stereoisomeric epoxides, with one being the major product. medjchem.com The mechanism involves a concerted transition state where the oxygen atom is delivered to the same face of the double bond, a process known as syn addition. masterorganicchemistry.com Similar studies on the related β-himachalene have also been conducted to explore its reactivity and selectivity in epoxidation reactions. researchgate.netnih.gov

Acetoxylation and Hydroxylation Processes

The introduction of hydroxyl (-OH) and acetoxy (-OAc) groups, particularly at the allylic position (the carbon atom adjacent to a double bond), is another important modification.

Hydroxylation: Allylic hydroxylation can be achieved using selenium dioxide (SeO₂). This reaction, often called the Riley oxidation, is a reliable method for regioselectively inserting an oxygen atom at the allylic carbon. nih.govwikipedia.org The mechanism involves an initial ene reaction, followed by a researchgate.netnih.gov-sigmatropic rearrangement to form an allylselenite ester, which then hydrolyzes to yield the allylic alcohol. wikipedia.org This method has been widely applied in the synthesis and transformation of various natural products, including terpenoids. nih.gov For himachalene, this process would yield the corresponding allylic alcohol.

Acetoxylation: The introduction of an acetoxy group can be carried out using lead tetraacetate (LTA), a versatile oxidizing agent. researchgate.netjuniperpublishers.com LTA is known to perform acetoxylation on various organic substrates. juniperpublishers.com Applying this reagent to this compound would be expected to introduce an acetoxy group, likely at the allylic positions, providing a pathway to further functionalized derivatives.

Halogenation and Dehydrohalogenation Reactions

Halogenation provides a direct route to functionalized himachalene derivatives, which can serve as intermediates for further synthesis.

Halogenation: The bromination and chlorination of aryl-himachalene (ar-himachalene), an aromatized derivative of himachalene, have been successfully demonstrated. mdpi.com Chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) in acetonitrile. mdpi.com Similarly, bromination of a mixture of himachalene isomers with bromine (Br₂) in dichloromethane (B109758) is an effective method for synthesizing aryl-himachalene, indicating that halogenation can also drive aromatization. eurekaselect.com These halogenated derivatives are stable and can be isolated for subsequent reactions, such as nitration. mdpi.com

Dehydrohalogenation: This elimination reaction involves the removal of a hydrogen halide (HX) from a halogenated substrate to form an alkene. libretexts.org The reaction is typically promoted by a base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solution. libretexts.orgaskfilo.com If a halogen were introduced to the saturated carbon framework of himachalene, subsequent treatment with a strong, non-nucleophilic base could induce dehydrohalogenation, creating a new double bond within the structure. The position of the new double bond would be governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for attaching an acyl group to an aromatic ring. This reaction has been applied to ar-himachalene, a sesquiterpenic hydrocarbon obtained from the catalytic dehydrogenation of α-, β-, and γ-himachalenes. researchgate.net The reaction of ar-himachalene with an acylating agent in the presence of a Lewis acid catalyst results in the formation of an acyl-ar-himachalene derivative. researchgate.net

For example, the acylation of ar-himachalene with acetyl chloride and aluminum chloride (AlCl₃) yields (3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone as the major product. researchgate.net This transformation provides a key intermediate for the synthesis of more complex derivatives.

Table 1: Friedel-Crafts Acylation of ar-Himachalene
ReactantReagentsMajor ProductYieldReference
ar-HimachaleneAcetyl chloride, AlCl₃(3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl)-ethanone69% researchgate.net

Cyclopropanation and Amidation

Cyclopropanation: The conversion of the alkene moiety in himachalene to a cyclopropane (B1198618) ring is a valuable structural modification. The Simmons-Smith reaction is a widely used method for this purpose. wikipedia.org This reaction typically employs a zinc-copper couple with diiodomethane (B129776) (CH₂I₂) to generate an organozinc carbenoid intermediate. wikipedia.org This intermediate reacts with the alkene in a stereospecific manner, preserving the stereochemistry of the double bond in the final cyclopropane product. wikipedia.org Applying this reaction to this compound would result in the formation of a tricyclic derivative containing a cyclopropane ring fused to the seven-membered ring.

Amidation: Amide derivatives of himachalene have been synthesized from ar-himachalene through a multi-step process. tandfonline.com This synthetic route demonstrates a practical method for incorporating nitrogen-containing functional groups. The process involves three main steps:

Nitration: The aromatic ring of ar-himachalene is first nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). tandfonline.com

Reduction: The nitro group is then reduced to an amine (-NH₂) using a reducing agent such as zinc (Zn) powder in the presence of hydrochloric acid (HCl). tandfonline.com

Amidation: Finally, the resulting amine is reacted with various acyl chlorides in the presence of a base like triethylamine (B128534) to form the corresponding amide derivatives in good yields. tandfonline.com

Table 2: Synthesis of Amide Derivatives from Aryl-himachalene Amine
Amine ReactantAcyl ChlorideReaction ConditionsProductYieldReference
3,5,5,9-Tetramethyl-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amineAcetyl chlorideTriethylamine, DichloromethaneN-(3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-yl)acetamide88% tandfonline.com
3,5,5,9-Tetramethyl-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amineBenzoyl chlorideTriethylamine, DichloromethaneN-(3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-yl)benzamide75% tandfonline.com
3,5,5,9-Tetramethyl-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-amine4-Methylbenzoyl chlorideTriethylamine, Dichloromethane4-Methyl-N-(3,5,5,9-tetramethyl-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-2-yl)benzamide82% tandfonline.com

Synthesis of Optically Pure Himachalene Enantiomers for Biological Assessment

The biological activity of chiral molecules often depends on their specific three-dimensional arrangement. Different enantiomers (non-superimposable mirror images) of a compound can exhibit vastly different biological effects. Therefore, the synthesis and isolation of optically pure enantiomers are essential for accurate biological assessment. ub.edunih.gov

Methods for obtaining enantiomerically pure compounds generally fall into two categories: chiral resolution and asymmetric synthesis. ub.edu

Chiral Resolution: This process involves the separation of a racemic mixture (a 50:50 mixture of two enantiomers) into its individual components. wikipedia.org Common methods include reacting the racemate with a chiral resolving agent to form diastereomers, which can be separated by crystallization or chromatography. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is also a powerful technique for separating enantiomers. nih.gov

Asymmetric Synthesis: This approach aims to selectively create one enantiomer over the other from an achiral starting material using a chiral catalyst, reagent, or auxiliary. ub.edu An enantiospecific total synthesis of (+)-trans-α-himachalene has been accomplished starting from the readily available monoterpene, (R)-carvone, demonstrating a practical route to a specific, optically pure himachalene isomer. researchgate.net Similarly, an enantioselective synthesis of (+)-β-himachalene has been reported, showcasing strategies applicable to the broader family of himachalene sesquiterpenes. researchgate.net These synthetic routes are crucial for providing sufficient quantities of single enantiomers for detailed biological evaluation.

Advanced Structural Elucidation and Analytical Characterization

Spectroscopic Methodologies for Stereochemical Analysis

Spectroscopic techniques are indispensable for determining the connectivity and stereochemistry of molecules. For (1S,6S)-alpha-himachalene, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) Spectroscopy provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC)

NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and the relative stereochemistry of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments are utilized to assign all proton and carbon signals and to establish connectivity within the molecule.

¹H NMR spectra provide information about the chemical environment of protons. For instance, a singlet observed at approximately δ 4.72 ppm is characteristic of the exocyclic methylene (B1212753) proton (H-9), while multiplets in the range of δ 1.98-2.15 ppm can be attributed to protons on the cycloheptene (B1346976) ring (H-2, H-3).

¹³C NMR spectra reveal the number of unique carbon atoms and their electronic environments. A key signal around 148.2 ppm corresponds to the quaternary carbon of the double bond (C-9), and the signal at approximately 33.5 ppm is assigned to the bridgehead carbon C-1.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. This information is crucial for correctly assigning the carbon signals in the ¹³C NMR spectrum.

COSY (Correlation Spectroscopy) experiments establish proton-proton couplings, revealing which protons are adjacent to one another in the molecular structure. researchgate.net This is vital for tracing the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. researchgate.netresearchgate.net

¹H and ¹³C NMR Chemical Shift Data for this compound.
Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C-1-33.5
H-2, H-31.98-2.15 (m)-
C-9-148.2
H-94.72 (s)-

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation and Volatile Analysis

GC-MS is a cornerstone technique for the analysis of volatile compounds like sesquiterpenes. beilstein-journals.org It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components in a mixture. smolecule.com

In the context of this compound, GC is used to separate it from other isomers and compounds present in a sample, such as an essential oil or a pheromone blend. smolecule.comrothamsted.ac.uk The retention time of the compound on a specific GC column (e.g., HP-5MS) is a characteristic identifier. beilstein-journals.org Chiral GC columns can even be used to separate enantiomers.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum shows the molecular ion peak (M⁺), which confirms the molecular weight of the compound (204.35 g/mol for C₁₅H₂₄). nih.gov The fragmentation pattern, which is the collection of fragment ions produced, provides a unique fingerprint that aids in structural identification. beilstein-journals.org For instance, the loss of a methyl group (CH₃) is a common fragmentation pathway for himachalenes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its structural features. libretexts.org

The presence of C-H bonds in the alkane portions of the molecule will result in strong stretching vibrations in the 2850-3000 cm⁻¹ region. libretexts.org The C=C double bonds will show stretching vibrations in the 1640-1680 cm⁻¹ range. Specifically, the exocyclic C=C bond may have a distinct absorption frequency. The =C-H stretching of the vinyl group will appear above 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeAbsorption Range (cm⁻¹)
Alkyl C-HStretch2850-3000
Alkenyl =C-HStretch3020-3100
C=CStretch1640-1680

Crystallographic Determination of Absolute Configuration (e.g., X-ray Diffraction)

While spectroscopic methods are excellent for determining the relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. thieme-connect.de

For a compound like this compound, which is often an oil, it may be necessary to prepare a crystalline derivative. researchgate.net The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, thereby establishing the absolute stereochemistry at the chiral centers (C-1 and C-6). thieme-connect.denih.gov The determination of the absolute configuration is crucial, for example, in pheromone research, where different enantiomers can elicit different biological responses. nih.gov

Chemometric and Computational Approaches to Characterization

Chemometrics applies statistical and mathematical methods to chemical data. In the context of characterizing this compound, particularly within complex mixtures, chemometric techniques can be very powerful.

Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) in Chemical Profiling

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets, such as those obtained from GC-MS analysis of multiple samples. medium.comscielo.br PCA can reveal clustering of samples based on their chemical profiles, which can be useful for distinguishing between, for example, essential oils from different plant sources containing varying amounts of himachalene isomers. rsc.org PCA achieves this by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs), where the first few PCs capture the majority of the variance in the data. medium.com

Linear Discriminant Analysis (LDA) is a supervised classification method that aims to find a linear combination of features that best separates two or more classes of objects or events. wikipedia.org Unlike PCA, LDA utilizes prior knowledge of the classes (e.g., different species of plants producing himachalenes). scielo.brwikipedia.org By maximizing the ratio of between-class variance to within-class variance, LDA can be used to build a predictive model to classify unknown samples based on their chemical profiles. wikipedia.org In the context of this compound analysis, LDA could be used to discriminate between samples containing this specific isomer and those containing other related sesquiterpenes.

Molecular Modeling and Ab Initio Calculations for Stereochemistry and Reactivity

Computational chemistry, particularly through molecular modeling and ab initio calculations, has become an indispensable tool for elucidating the complex structural and reactive properties of sesquiterpenes, including the himachalene family. For this compound and its isomers, these theoretical methods provide profound insights into stereochemical assignments and the prediction of reaction outcomes, complementing experimental findings.

Stereochemical Elucidation

The intricate three-dimensional arrangement of atoms in himachalene isomers, which features a fused seven- and six-membered ring system, presents a significant challenge for structural determination. Molecular modeling has been successfully employed to resolve these structural questions. In the synthesis of related himachalene compounds, ab initio calculations were crucial in confirming the relative stereochemistry of a key ketone intermediate and in rationalizing the experimentally observed diastereomeric ratio of 97:3 for the major product. researchgate.net This demonstrates the predictive power of computational methods in understanding and verifying the stereochemical course of a reaction. researchgate.net

Density Functional Theory (DFT) is a prominent method used for these analyses. By calculating the optimized geometries of different conformers and comparing their relative energies, researchers can predict the most stable three-dimensional structure. mdpi.comresearcher.life For instance, studies on α-cis-himachalene have identified two stable groups of conformers, a finding confirmed by semi-empirical AM1 methods. researchgate.net Furthermore, the comparison of theoretically calculated NMR parameters with experimental data serves as a powerful technique for structural verification in solution.

Computational MethodApplication in StereochemistryKey Findings
Ab Initio CalculationsConfirmation of relative stereochemistry in synthetic intermediates. researchgate.netAided in assigning the correct 3D structure and rationalizing the high diastereoselectivity (97:3) observed in a reaction. researchgate.net
Density Functional Theory (DFT)Geometry optimization to find the most stable conformers. mdpi.comresearcher.lifeIdentified stable conformers of himachalene isomers, providing insight into their ground-state structures. researchgate.net
Semi-empirical (AM1)Conformational analysis. researchgate.netConfirmed the stability of two distinct conformer groups for α-cis-himachalene. researchgate.net

Reactivity and Reaction Mechanisms

DFT calculations are extensively used to predict the chemical reactivity of himachalenes. By analyzing global and local reactivity descriptors, scientists can identify the most probable sites for electrophilic or nucleophilic attack, thereby predicting the outcomes of chemical reactions. mdpi.comrjpbcs.com

Key tools in this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. For nucleophilic molecules like himachalenes, the HOMO distribution indicates the most likely sites for reaction with electrophiles. rjpbcs.comalliedacademies.org In the epoxidation of γ-himachalene, the HOMO was shown to be highly condensed at the C7=C8 double bond, correctly predicting it as the preferential site of attack. alliedacademies.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. avogadro.ccuni-muenchen.de These maps provide a clear guide to a molecule's reactivity, with electron-rich areas indicating sites susceptible to electrophilic attack. mdpi.comalliedacademies.org

Conceptual DFT Reactivity Descriptors: Quantities such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) are calculated from FMO energies to provide a quantitative measure of reactivity. mdpi.comalliedacademies.org For example, in the reaction between γ-himachalene and m-CPBA, the calculated chemical potentials and electrophilicity indices correctly identified γ-himachalene as the nucleophile and m-CPBA as the electrophile, indicating the direction of electron transfer. alliedacademies.org

Computational studies on the reactions of himachalene isomers, such as cycloadditions and epoxidations, have successfully predicted chemo-, regio-, and stereoselectivity. researchgate.netijcce.ac.irimist.ma For the reaction of β-himachalene with carbenes, DFT calculations correctly accounted for the total chemo- and regioselectivity observed experimentally by analyzing the transition state energies. ijcce.ac.ir Similarly, in the epoxidation of γ-himachalene, the calculated activation energies for the attack on the α- and β-faces of the double bond showed that one product was kinetically favored, explaining the stereoselectivity of the reaction. alliedacademies.org

Reaction StudiedComputational MethodCalculated ParametersKey Findings
Epoxidation of γ-himachaleneDFT (B3LYP/6-31G(d))HOMO/LUMO, MEP, Chemical Potential (μ), Electrophilicity (ω), Activation Energy (ΔG‡)Predicted correct regioselectivity (attack at C7=C8) and stereoselectivity (kinetic product favored). alliedacademies.org
Cycloaddition on β-himachaleneDFT (B3LYP/6-311+G(d,p))Activation Enthalpies, Gibbs Free Energies (ΔG)Energy profiles accounted for the total chemo- and stereoselectivity, in agreement with experimental results. ijcce.ac.ir
Cycloaddition on α-cis-himachaleneDFT (B3LYP/6-311+G**)Transition State Geometries, Free Activation EnthalpiesShowed the reaction is concerted and predicted the kinetically favored vs. thermodynamically favored stereoisomers. researchgate.netimist.ma
Reactivity of α-trans-himachaleneDFT (B3LYP/6-311G(d,p))Fukui Functions, Dual DescriptorsIdentified sites amenable to electrophilic vs. nucleophilic attack, consistent with experimental reactivity. rjpbcs.com

Biological Activity Investigations and Mechanistic Insights Excluding Clinical Human Trials

Antimicrobial Efficacy Studies

Research has demonstrated that (1S,6S)-alpha-himachalene, often as a major constituent of essential oils, possesses significant antimicrobial properties against a spectrum of bacteria and fungi. smolecule.comresearchgate.net

Studies have consistently shown the efficacy of essential oils rich in alpha-himachalene (B1203509) against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial effect is often potent, particularly against Gram-positive strains.

Investigations into the essential oil of Cedrus atlantica, where alpha-himachalene is a key component (14.43%), revealed high antibacterial activity against ten different strains of bacteria and fungi, with zones of inhibition exceeding 15 mm in many cases. nih.gov For Gram-positive bacteria, the minimum inhibitory concentration (MIC) values were found to be as low as 0.0625% to 0.25% (v/v), indicating a strong bactericidal effect. nih.gov Specific research has also identified antimicrobial activity against Bacillus cereus. knapsackfamily.com

Table 1: Summary of Antibacterial Activity of Essential Oils Containing α-Himachalene
Bacterial TypeSpecific Strains TestedObserved EffectReference
Gram-positive BacteriaStaphylococcus aureus, Bacillus subtilis, Bacillus cereusHigh activity, with MIC values ranging from 0.0625% to 0.25% (v/v). Inhibition zone >15 mm. nih.govknapsackfamily.comsemanticscholar.org
Gram-negative BacteriaGeneral strains testedDemonstrated significant antibacterial activity. nih.gov

The antifungal potential of alpha-himachalene has also been a focus of research. Essential oils containing this compound have shown notable effects against several fungal strains. Studies specifically name Aspergillus fumigatus as a fungus susceptible to essential oils containing alpha-himachalene. nih.gov Furthermore, research into related himachalene derivatives has explored their antifungal action against Botrytis cinerea, a significant plant pathogen. thieme-connect.com Other research on Cedrus deodara has identified antifungal activity from its extracts and isolated compounds against a range of Aspergillus species and Trichophyton rubrum. thieme-connect.comresearchgate.net

Table 2: Summary of Antifungal Activity of Essential Oils and Compounds Related to α-Himachalene
Fungal StrainSource of Active CompoundObserved EffectReference
Aspergillus fumigatusEssential oil containing α-himachaleneInhibitory activity demonstrated. nih.govresearchgate.net
Botrytis cinereaHimachalene derivativesInvestigated for antifungal activity. thieme-connect.com
Aspergillus flavus, A. niger, A. ochracoeus, A. parasiticus, A. sydowiiCedrus deodara extractsExhibited antifungal activity. thieme-connect.com
Trichophyton rubrumCedrus deodara extracts and isolated compoundsInhibitory activity demonstrated. thieme-connect.comresearchgate.net

The mechanisms underlying the antimicrobial effects of alpha-himachalene are thought to be multifaceted. Research suggests that its activity may stem from the ability to modulate various signaling pathways that are crucial for microbial cell survival and proliferation. While detailed molecular pathways for alpha-himachalene alone are still under investigation, the lipophilic nature of sesquiterpenes typically allows them to interfere with the structural integrity and function of microbial cell membranes, leading to cell death.

Anti-inflammatory Properties

This compound is recognized for its anti-inflammatory effects, which have been demonstrated in several in vitro experimental models. smolecule.comlandema.com

A key mechanism contributing to the anti-inflammatory profile of alpha-himachalene is its ability to inhibit pro-inflammatory enzymes. In vitro assays have specifically shown that it can inhibit 5-lipoxygenase (5-LOX). nih.gov The 5-LOX enzyme is critical in the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting this enzyme, alpha-himachalene can effectively reduce the production of these inflammatory molecules.

Table 3: In Vitro Anti-inflammatory Activity of α-Himachalene
Molecular TargetAssay TypeObserved EffectReference
5-Lipoxygenase (5-LOX)Enzyme inhibition assayDemonstrated inhibitory activity. nih.gov

Beyond direct enzyme inhibition, research suggests that alpha-himachalene can modulate cellular pathways involved in inflammation. smolecule.com Studies on essential oils containing a mix of terpenes, including alpha-himachalene, have shown a reduction in the levels of key inflammatory cytokines. researchgate.net For instance, investigations using mouse models demonstrated that essential oils containing alpha-himachalene could reduce the expression of Tumor Necrosis Factor-alpha (TNF-α), Cyclooxygenase-2 (COX-2), Interleukin-6 (IL-6), and the p65 subunit of NF-κB, a central regulator of the inflammatory response. scispace.com

Anticancer Research: In Vitro Cytotoxicity on Cancer Cell Lines

This compound and its derivatives have been the subject of investigation for their potential cytotoxic effects against various human cancer cell lines. Research indicates that this class of compounds can induce apoptosis (programmed cell death) in cancer cells. Studies on himachalene derivatives have demonstrated significant antiproliferative activities.

For instance, a series of novel β-himachalene derivatives, including semicarbazones, thiosemicarbazones, and thiazoles, were synthesized and evaluated for their in vitro antitumor activity. These compounds exhibited moderate to significant cytotoxicity against a panel of human cancer cell lines, including fibrosarcoma (HT-1080), breast adenocarcinoma (MCF-7 and MDA-MB-231), and lung carcinoma (A-549). researchgate.net The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be in the micromolar range, indicating notable potency. researchgate.net One study highlighted that certain thiazolidinone himachalene derivatives showed potent activities with IC50 values ranging from 5.25 to 9.26 μM. researchgate.net Another related investigation into thiazolidinone linked 1,2,3-triazole hybrids reported IC50 values between 10.26 and 53.93 μM against similar cell lines. researchgate.net These findings underscore the potential of the himachalene scaffold in the development of new anticancer agents.

Table 1: In Vitro Cytotoxicity of Himachalene Derivatives Against Human Cancer Cell Lines Data sourced from studies on various himachalene derivatives.

Compound TypeCancer Cell LineCell TypeIC50 Range (μM)
Thiazolidinone Himachalene DerivativesHT-1080Fibrosarcoma5.25 - 9.26
A-549Lung Carcinoma5.25 - 9.26
Thiazolidinone-1,2,3-Triazole HybridsHT-1080Fibrosarcoma10.26 - 53.93
MCF-7Breast Adenocarcinoma10.26 - 53.93
MDA-MB-231Breast Adenocarcinoma10.26 - 53.93
A-549Lung Carcinoma10.26 - 53.93
β-Himachalene DerivativesHT-1080Fibrosarcoma7.19 - >50
MCF-7Breast Adenocarcinoma7.19 - >50
MDA-MB-231Breast Adenocarcinoma7.19 - >50
A-549Lung Carcinoma7.19 - >50

Insecticidal and Pest Management Applications

Alpha-himachalene is a component of essential oils that exhibit significant insecticidal properties, making it a compound of interest for developing natural and sustainable pest control solutions. smolecule.com

Research has demonstrated the efficacy of himachalene-containing essential oils and related compounds against several key agricultural pests:

Gyropsylla spegazziniana : This insect is a major pest of Paraguay tea plants. In laboratory settings, (-)-alpha-himachalene (B1249199), a stereoisomer of this compound, has shown potent insecticidal activity, achieving an 80% mortality rate among the treated pest population. This highlights its potential for use in sustainable agriculture to manage this specific pest.

Spodoptera litura : The larvae of the tobacco cutworm, Spodoptera litura, are highly destructive to a wide range of crops. mdpi.comnih.gov Studies have identified that terpenes such as β-himachalene, a related compound, possess insecticidal properties against these larvae. mdpi.com Essential oils containing himachalenes are being explored as eco-friendly alternatives to conventional synthetic insecticides, to which S. litura has developed resistance. nih.govresearchgate.net

Plutella xylostella : The diamondback moth, Plutella xylostella, is a notorious pest of cruciferous vegetables. researchgate.net The essential oil of Cedrus deodara, which is rich in α, β, and γ-himachalene, has demonstrated significant larvicidal activity against this pest. researchgate.net Research has shown that compounds like β-himachalene are effective insecticides against the diamondback moth, suggesting the himachalene chemical structure is key to this bioactivity. mdpi.com

Table 2: Insecticidal Activity of Himachalene and Related Compounds

Compound/OilTarget PestBioactivityFinding
(-)-alpha-HimachaleneGyropsylla spegazzinianaInsecticidal80% mortality rate observed in treated populations.
Cedrus deodara Oil (rich in α, β, γ-himachalene)Plutella xylostellaLarvicidalExhibited high toxicity to larvae. researchgate.net
β-HimachaleneSpodoptera lituraInsecticidalEffective against larvae. mdpi.com
β-HimachalenePlutella xylostellaInsecticidalEffective against larvae. mdpi.com

Beyond direct toxicity, the himachalene structure plays a crucial role in insect chemical communication. Certain derivatives function as pheromones, which are chemicals used by insects to mediate social behaviors such as mating and aggregation.

A notable example is 3-methyl-alpha-himachalene, which has been identified and confirmed through synthesis as the sex pheromone of the male sandfly, Lutzomyia longipalpis. academictree.orgresearchgate.netrothamsted.ac.ukzef.de This compound attracts both males and females of the species. academictree.org Additionally, himachalene-type sesquiterpenes have been identified as potential male-produced aggregation pheromones for flea beetles of the Aphthona and Phyllotreta genera. jst.go.jp This dual role as both a toxic agent and a behavior-modifying semiochemical makes the himachalene family of compounds a versatile tool for integrated pest management strategies. rothamsted.ac.uk

Plant Growth and Pathogen Resilience Enhancement

There is emerging evidence that this compound and other sesquiterpenes can play a role in promoting plant health. These compounds can enhance plant growth and increase resilience against pathogens and environmental stress. The mechanism is thought to involve the stimulation of the plant's own defense systems. For example, it has been reported that the accumulation of various terpenes, including α-himachalene, can increase in response to biotic and abiotic stresses, helping the plant to maintain equilibrium with its environment. mdpi.com Furthermore, research suggests that himachalene can act as an antioxidant, mitigating the damaging effects of singlet oxygen in plants subjected to stress, thereby enhancing their resilience. researchgate.net

Molecular and Cellular Mechanistic Studies

To understand how this compound exerts its biological effects at a molecular level, researchers employ computational and in vitro techniques.

Molecular docking is a computational method used to predict how a small molecule, such as alpha-himachalene, binds to a specific protein target. researchgate.net This technique provides insights into the compound's potential mechanism of action. Docking studies have suggested that this compound may interact with proteins within neurotransmitter systems, which could explain some of its observed biological activities. smolecule.com

In the context of anticancer research, understanding the molecular targets is crucial. While direct docking studies on this compound are limited, research on related sesquiterpenes shows they can modulate critical signaling pathways involved in cancer cell survival and proliferation, such as the Wnt/β-catenin pathway. cellmolbiol.org For example, computational models have been used to predict the interaction of (-)-alpha-himachalene with inflammatory receptors like COX-2, which is also a target in some cancers. These computational approaches help to identify potential protein targets and guide further experimental validation, accelerating the process of drug discovery and development from natural products. researchgate.net

Metabolic Pathway Analysis in Bioactive Compound Function

The investigation into the bioactive functions of this compound involves understanding its origins within producing organisms and its subsequent influence on metabolic pathways in target biological systems. As a sesquiterpene, its biosynthesis and mode of action are intrinsically linked to specific metabolic networks.

Biosynthesis Pathway of this compound

This compound is a secondary metabolite primarily found in plants, such as the Himalayan cedar (Cedrus deodara). smolecule.com Its carbon skeleton is assembled via the terpene biosynthesis pathway. Specifically, as a sesquiterpene, it originates from the cytosolic mevalonate (B85504) (MVA) pathway. mdpi.commdpi.com This pathway provides the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.com

The MVA pathway begins with the condensation of three acetyl-CoA molecules. mdpi.com A series of enzymatic reactions leads to the formation of farnesyl diphosphate (FPP), a 15-carbon intermediate, which is the direct precursor for all sesquiterpenes. mdpi.com The enzyme terpene synthase (TPS) then catalyzes the cyclization of FPP to form the characteristic himachalane (B1243107) skeleton of alpha-himachalene. mdpi.com The expression of genes related to the MVA pathway and specific terpene synthases is often upregulated in plants in response to biotic or abiotic stress, leading to increased production of compounds like alpha-himachalene as part of a defense mechanism. mdpi.commdpi.com

Table 1: Key Enzymes and Intermediates in the Biosynthesis of this compound

Pathway StepPrecursor(s)Key Enzyme(s)Product(s)Cellular Location
Initial CondensationAcetyl-CoAAACT, HMGS, HMGRMevalonateCytosol
C5 Unit FormationMevalonateMVA pathway enzymesIPP, DMAPPCytosol
Sesquiterpene Precursor SynthesisIPP, DMAPPFarnesyl Pyrophosphate Synthase (FPPS)Farnesyl Diphosphate (FPP)Cytosol
CyclizationFarnesyl Diphosphate (FPP)Terpene Synthase (TPS)This compoundCytosol

This table provides a simplified overview of the biosynthetic pathway. Each step involves multiple enzymatic reactions.

Influence on Metabolic Pathways and Bioactivity

Research into the biological activities of this compound and related sesquiterpenes points towards interactions with key proteins that regulate metabolic processes, particularly those involved in inflammation and cellular energy homeostasis.

Molecular docking studies have been employed to predict the interaction of himachalene-type sesquiterpenes with biological targets. smolecule.com While direct enzymatic pathway analysis for this compound is limited, studies on similar terpenes found in plant extracts provide mechanistic insights. For instance, metabolomic analyses of plant species rich in terpenes have identified potential interactions with proteins such as Peroxisome Proliferator-Activated Receptor alpha (PPARα). mdpi.com PPARα is a critical nuclear receptor that functions as a transcription factor regulating the expression of genes involved in fatty acid metabolism and inflammation. mdpi.com The anti-inflammatory effects observed for compounds like this compound may be mediated, at least in part, through the modulation of such receptor-controlled pathways. smolecule.commdpi.com

Furthermore, the neuroprotective activity suggested by molecular docking studies indicates potential interactions with neurotransmitter systems. smolecule.com These interactions could influence metabolic pathways within neuronal cells, although the precise mechanisms require further elucidation. The involvement of this compound as a herbivore-induced plant volatile also places it within a broader ecological metabolic context, where it acts as a signaling molecule. researchgate.net

Table 2: Potential Protein Targets and Associated Metabolic Pathways for Himachalene-type Sesquiterpenes

Potential Protein TargetAssociated Metabolic Pathway/ProcessImplied Bioactive Function
Peroxisome Proliferator-Activated Receptor alpha (PPARα)Fatty Acid Metabolism, Inflammatory ProcessesAnti-inflammatory
Neurotransmitter Receptors/ProteinsNeurotransmitter Signaling PathwaysNeuroprotective

This table is based on findings from this compound and related terpene compounds to infer potential mechanisms.

Future Directions and Emerging Research Avenues for 1s,6s Alpha Himachalene

Development of Novel Chemical Synthesis Strategies

The intricate structure of (1S,6S)-alpha-Himachalene presents a compelling challenge for synthetic chemists. While it can be isolated from natural sources like the essential oil of Cedrus atlantica, developing efficient and stereoselective total synthesis routes is crucial for producing larger quantities for research and potential commercial applications. nih.gov

Current research is focused on creating more efficient pathways to this and related himachalene structures. For instance, a diastereoselective synthesis of (1S,3S,7R)-3-methyl-α-himachalene, a related compound, was achieved using a Diels-Alder cyclization as a key step, significantly reducing the number of steps required compared to previous methods. researchgate.net Another approach described an enantiospecific total synthesis of (+)-trans-α-himachalene starting from (R)-carvone, a readily available monoterpene. researchgate.net

Future strategies will likely involve the exploration of novel catalytic systems and domino reactions to construct the bicyclic core of the himachalene skeleton with high stereocontrol. The development of solvent-free reaction conditions, such as the use of heterogeneous catalysts, is also a promising avenue for creating more sustainable and environmentally friendly synthetic processes. researchgate.netresearchgate.net

Table 1: Examples of Synthetic Approaches to Himachalene Skeletons

Starting MaterialKey Reaction(s)Target CompoundReference
DienimideIntramolecular Diels-Alder reactioncis-α-himachalene researchgate.net
(R)-carvoneAlkylation, acid-catalyzed cyclization(+)-trans-α-himachalene researchgate.net
CycloheptanoneRobinson annulationHimachalene-related norsesquiterpene ketone researchgate.net
LongifoleneWagner-Meerwein rearrangement(+)-trans-himachalenes researchgate.net

Exploration of Structure-Activity Relationships in Bioactive Derivatives

This compound and its isomers are part of a larger family of himachalene sesquiterpenes that have demonstrated a range of biological activities. Understanding the relationship between their chemical structure and biological function is a key area of ongoing research.

For example, derivatives of himachalenes have been synthesized and evaluated for various biological activities. nih.gov The synthesis of novel nitro-halogenated aryl-himachalene derivatives has been reported, and their potential effects were investigated using molecular docking studies. nih.gov Such studies are crucial for identifying the specific structural features responsible for a compound's bioactivity.

Future research will likely focus on creating libraries of himachalene derivatives with systematic modifications to the core structure. By testing these derivatives in various biological assays, researchers can build comprehensive structure-activity relationship (SAR) models. nih.gov These models will be invaluable for designing new compounds with enhanced or more specific biological effects, such as antimicrobial or anti-inflammatory properties.

Integration with Bio- and Chemoinformatics for Predictive Modeling

The fields of bioinformatics and chemoinformatics offer powerful tools for accelerating research into natural products like this compound. mdpi.comresearchgate.net These computational approaches can be used to predict the biological activities of compounds, understand their metabolic pathways, and identify potential molecular targets.

For instance, molecular docking can be used to simulate the interaction of himachalene derivatives with specific proteins, providing insights into their mechanism of action. nih.govnih.gov Predictive models for the anti-HSV-1 activity of terpenes have been developed using machine learning algorithms, demonstrating the potential of these approaches to guide the discovery of new therapeutic agents. researchgate.net

The integration of genomic and metabolomic data is another promising avenue. researchgate.net By analyzing the genes and metabolites present in organisms that produce himachalenes, researchers can gain a deeper understanding of their biosynthesis and ecological roles. nih.gov Artificial neural network (ANN) models have been used to predict the essential oil composition of plants, including the content of α-himachalene, based on environmental and agricultural factors. mdpi.com

Future research will likely see a greater integration of these computational tools. This will enable the creation of more accurate predictive models for the bioactivity and ecological functions of this compound and its derivatives, ultimately guiding experimental research in a more targeted and efficient manner. nih.gov

Sustainable Production and Utilization Research

As the potential applications of this compound and other sesquiterpenes become more apparent, there is a growing need for sustainable production methods. tandfonline.com Traditional extraction from plant sources can be inefficient and may not be sufficient to meet potential market demands. acs.orggenscript.comnih.gov

Metabolic engineering and synthetic biology offer promising alternatives. acs.orgnih.gov Researchers are exploring the use of microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica as "cell factories" to produce sesquiterpenes. acs.orggenscript.comnih.gov By introducing the genes for the relevant biosynthetic enzymes into these microbes, it is possible to produce specific sesquiterpenes through fermentation. osti.gov

Another area of research is the development of biocatalytic processes. This involves using isolated enzymes to perform specific chemical transformations. For example, the enzyme responsible for the synthesis of a himachalene-related pheromone in the sand fly Lutzomyia longipalpis has been identified, opening the door for its sustainable production through biocatalysis. ukri.org

Future research will focus on optimizing these biotechnological production platforms to increase yields and reduce costs. This will be crucial for making the large-scale production of this compound economically viable for various applications.

Table 2: Potential Sustainable Production Strategies

StrategyOrganism/SystemKey AdvantagesReference
Metabolic EngineeringSaccharomyces cerevisiaeWell-established host, scalable fermentation tandfonline.comacs.orgnih.gov
Metabolic EngineeringYarrowia lipolyticaHigh lipid production, can utilize diverse feedstocks acs.orgnih.gov
BiocatalysisIsolated enzymesHigh specificity, mild reaction conditions ukri.org
Plant Cell CulturePlant cells in bioreactorsControlled environment, potential for high purity mdpi.com

Expanding Ecological Role Investigations

This compound is a naturally occurring compound that plays a role in the complex chemical communication between organisms in an ecosystem. nih.gov Investigating these ecological roles is essential for understanding the function of this molecule in its natural context.

For example, himachalenes are known components of the aggregation pheromones of certain insects, such as the flea beetle Phyllotreta striolata. pnas.org In the sand fly Lutzomyia longipalpis, a vector for leishmaniasis, a specific himachalene derivative acts as a sex pheromone. ukri.orgthegoodscentscompany.com These findings highlight the importance of these compounds in insect behavior and reproduction.

Plants also produce himachalenes, likely as a defense against herbivores. nih.govnih.gov The volatile nature of these compounds allows them to act as signals in the environment, attracting pollinators or repelling pests. nih.gov

Future research will likely involve more detailed studies of the chemical ecology of organisms that produce or respond to this compound. This will involve a combination of field observations, behavioral assays, and advanced analytical techniques to decipher the complex web of chemical interactions in which this molecule is involved. uzh.ch A deeper understanding of its ecological roles could lead to the development of novel and environmentally friendly pest management strategies. bioone.org

Q & A

Q. What established methods are used to synthesize (1S,6S)-α-himachalene and verify its structural purity?

Synthesis typically involves extraction from natural sources like Cedrus atlantica or chemical modification of β-himachalene derivatives. For example, β-himachalene undergoes epoxidation to yield α-himachalene derivatives, followed by purification via recrystallization (e.g., from cyclohexane) . Structural verification employs techniques such as:

  • X-ray crystallography : Determines absolute stereochemistry and ring conformations (e.g., puckering parameters like QT = 0.7821 Å for six-membered rings) .
  • NMR spectroscopy : Confirms molecular connectivity and stereochemical assignments .
  • Chromatography : Validates purity via HPLC or GC-MS.

Q. How is the crystal structure of α-himachalene derivatives analyzed, and what parameters are critical for reproducibility?

Single-crystal X-ray diffraction (SCXRD) is standard. Key parameters include:

  • Crystal system and space group (e.g., monoclinic, P2₁) .
  • Unit cell dimensions (a, b, c, β) and volume (e.g., 686.48 ų) .
  • Data collection : Use of MoKα radiation (λ = 0.71073 Å) and refinement metrics (R1 < 0.05 for high-quality data) . Reproducibility requires rigorous reporting of these parameters and adherence to crystallography standards (e.g., CIF file deposition) .

Q. What in vitro assays are used to evaluate the bioactivity of α-himachalene derivatives?

Antifungal activity is commonly tested against plant pathogens like Botrytis cinerea using food poisoning techniques . Bioassays include:

  • Minimum inhibitory concentration (MIC) determination.
  • Dose-response curves to assess efficacy.
  • Control experiments with standard antifungals (e.g., amphotericin B) for benchmarking .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for α-himachalene derivatives?

Contradictions may arise from variations in:

  • Compound purity : Impurities (>5%) can skew results; validate via NMR and elemental analysis .
  • Assay conditions : Standardize parameters (e.g., pH, temperature, solvent controls).
  • Strain specificity : Test across multiple pathogen strains and use phylogenetic analysis to identify sensitive targets . Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to design robust validation studies .

Q. What strategies optimize the stereoselective synthesis of (1S,6S)-α-himachalene to improve yield?

Challenges include controlling epoxidation regiochemistry and minimizing racemization. Methodological approaches:

  • Chiral catalysts : Use Sharpless epoxidation conditions for enantioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DCM) enhance reaction control .
  • Temperature modulation : Low temperatures (−20°C) reduce side reactions. Document all variables (catalyst loading, reaction time) to enable replication .

Q. How do ring puckering dynamics in α-himachalene derivatives influence their molecular interactions?

Conformational analysis via SCXRD reveals:

  • Six-membered rings : Twist-boat conformation (θ = 92.53°, φ = 272.91°) .
  • Seven-membered rings : Distorted chair conformations (QT = 1.1479 Å) . Molecular dynamics simulations can model how puckering affects hydrogen bonding (e.g., O–H⋯O interactions along the b-axis) and ligand-receptor binding .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response data in bioactivity studies?

  • Nonlinear regression (e.g., log-dose vs. inhibition) to calculate EC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for comparing treatment groups.
  • Error propagation analysis to quantify uncertainties from biological replicates .

Q. How should researchers address crystallographic disorder in α-himachalene structures?

  • Refinement constraints : Fix methyl group geometries (C–H = 0.96–0.98 Å) .
  • Occupancy refinement : Model disordered atoms with partial site occupancy.
  • Validation tools : Use checkCIF/PLATON to identify unresolved issues pre-publication .

Data Reporting Standards

Q. What metadata is essential for sharing α-himachalene research data in repositories?

Include:

  • Synthetic protocols (reagents, reaction conditions).
  • Spectroscopic raw data (NMR FID files, crystallographic CIFs).
  • Bioassay datasets (raw inhibition values, statistical scripts) .

Q. How can computational studies complement experimental data on α-himachalene’s reactivity?

  • DFT calculations : Predict regioselectivity in epoxidation reactions.
  • Docking simulations : Map interactions with fungal enzyme targets (e.g., CYP51).
  • QSAR models : Correlate structural features (e.g., logP, polar surface area) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.